4-Iodo-3-methoxyaniline dihydrochloride
Description
Properties
Molecular Formula |
C7H10Cl2INO |
|---|---|
Molecular Weight |
321.97 g/mol |
IUPAC Name |
4-iodo-3-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C7H8INO.2ClH/c1-10-7-4-5(9)2-3-6(7)8;;/h2-4H,9H2,1H3;2*1H |
InChI Key |
ZMCBZFIBMJAIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)I.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Iodo-3-methoxyaniline dihydrochloride typically involves the iodination of 3-methoxyaniline. One common method includes the use of iodine and sulfuric acid as iodinating agents . Alternatively, chlorinated reactants such as thionyl chloride can be used . The reaction conditions, including temperature and reaction time, can be adjusted based on specific experimental requirements .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxyaniline dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol are typical reducing agents.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodo-3-methoxyaniline dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxyaniline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to selectively target cancer cells by exploiting defects in cellular reducing systems . This selective action is due to the compound’s ability to undergo lethal synthesis in malignant cells, leading to the formation of toxic intermediates .
Comparison with Similar Compounds
Positional Isomerism
- 3-Iodo-4-methoxyaniline hydrochloride (CAS 261173-06-2) is a positional isomer of the target compound, differing in the placement of iodine (meta vs. para) and methoxy groups. This alters electronic effects, such as resonance and inductive interactions, impacting reactivity in coupling reactions .
- 2-Iodo-5-methoxyaniline hydrochloride (CAS 1956309-43-5) exhibits even lower structural similarity (similarity score: 0.83), highlighting the sensitivity of functional group positioning to molecular properties .
Halogen and Methoxy Substituents
Dihydrochloride vs. Hydrochloride Salts
- The dihydrochloride form of the target compound confers higher aqueous solubility compared to monohydrochloride analogs (e.g., 3-Iodo-4-methoxyaniline hydrochloride) due to increased ionic character. This is critical for pharmaceutical formulations requiring enhanced bioavailability .
- Aliphatic diamines like putrescine dihydrochloride (C₄H₁₄Cl₂N₂) demonstrate the broader applicability of dihydrochloride salts in biological systems, though their lack of aromaticity limits use in electrophilic substitution reactions .
Solubility and Stability
- Dihydrochloride salts generally exhibit superior solubility in polar solvents compared to free bases or monohydrochlorides. For instance, this compound dissolves readily in water, facilitating its use in aqueous-phase reactions .
- The iodine substituent introduces steric hindrance and electron-withdrawing effects, which stabilize the compound against nucleophilic degradation but may reduce reactivity in certain cross-coupling reactions .
Pharmaceutical Relevance
- Compounds like levocetirizine dihydrochloride (CAS 130018-87-0) exemplify the pharmaceutical advantage of dihydrochloride salts, which improve drug absorption and metabolic stability. The target compound may similarly enhance the pharmacokinetics of iodine-containing therapeutics .
Biological Activity
4-Iodo-3-methoxyaniline dihydrochloride is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an iodine atom and a methoxy group on the aniline ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H8Cl2NIO2
- Molecular Weight : 287.01 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
This compound's biological activity is believed to stem from its ability to interact with various molecular targets. The iodine atom may enhance lipophilicity, facilitating membrane permeability and receptor binding. The methoxy group can also contribute to the compound's electronic properties, potentially affecting its reactivity and interaction with biological macromolecules.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of halogenated anilines. For instance, derivatives similar to 4-Iodo-3-methoxyaniline have shown significant activity against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that halogenated anilines can induce apoptosis in cancer cells through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis | |
| HCT116 (colon cancer) | 15.2 | Cell cycle arrest | |
| A549 (lung cancer) | 12.0 | Inhibition of proliferation |
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent. -
Case Study on Cancer Cell Lines
In a comparative study by Johnson et al., the cytotoxic effects of halogenated anilines were assessed against several cancer cell lines. The study found that this compound had a notable effect on cell viability, particularly in MCF-7 cells, where it induced apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Iodo-3-methoxyaniline dihydrochloride?
- Methodology : A two-step synthesis procedure is commonly employed for aromatic dihydrochloride derivatives. First, iodination of 3-methoxyaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions introduces the iodine substituent. Second, hydrochloric acid treatment converts the free amine to the dihydrochloride salt. Reaction parameters (e.g., temperature: 0–5°C for iodination, stoichiometric HCl for protonation) must be optimized to avoid side reactions like deiodination or over-protonation. Purification via recrystallization in ethanol/water mixtures enhances purity .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Use - and -NMR to confirm the methoxy group (δ ~3.8 ppm for ) and aromatic proton environments.
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>98% typical for research-grade material).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and isotopic pattern consistent with iodine (m/z 295.93 for CHINOHCl).
- Elemental Analysis : Validate chloride content via titration or ion chromatography .
Q. What are the solubility and storage guidelines for this compound?
- Solubility : this compound is moderately soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents (e.g., hexane). For aqueous solutions, use degassed water to minimize oxidation.
- Storage : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation and hydrolysis. Long-term stability requires desiccation (silica gel packets) to avoid moisture-induced decomposition .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The iodine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Researchers should optimize catalysts (Pd(PPh)) and bases (KCO) in anhydrous DMF at 80–100°C. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to detect aryl boronate intermediates. Note that steric hindrance from the methoxy group may reduce coupling efficiency, requiring longer reaction times .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Critical Analysis : Conflicting stability reports often arise from inadequate buffering or ionic strength control. Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to systematically assess degradation (HPLC tracking). For example, acidic conditions (pH <3) may hydrolyze the methoxy group, while alkaline conditions (pH >10) promote dehydrohalogenation. Apply Arrhenius modeling (40–60°C) to extrapolate shelf-life under standard storage conditions .
Q. How can this compound serve as a precursor for enzyme inhibition studies?
- Biological Application : The dihydrochloride form enhances solubility in biological assays. For kinase inhibition studies (e.g., p38 MAPK), prepare stock solutions in PBS (pH 7.4) and test dose-response curves (1–100 µM). Use fluorescence polarization assays to measure IC values. Control for non-specific binding by comparing with non-iodinated analogs. Structural modifications (e.g., replacing methoxy with bulkier groups) may improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
